3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one
Overview
Description
The compound "3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one" is a derivative of the 1,4-dihydropyridine (DHP) class, which is known for its biological activity, particularly as calcium channel blockers with antihypertensive effects. DHP derivatives are of significant interest in medicinal chemistry due to their therapeutic potential and diverse pharmacological properties .
Synthesis Analysis
The synthesis of DHP derivatives often involves the annulation of various synthons. For instance, prop-2-ynylsulfonium salts have been used in a sequential [1 + 4]- and [2 + 3]-annulation process to create complex heterocyclic structures such as hexahydropyrrolo[3,2-b]indoles . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied to construct its framework.
Molecular Structure Analysis
The molecular structure of DHP derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of a related compound, 3-(2-amino-pyridinium)-propionate monohydrate, was studied using X-ray diffraction, FTIR, Raman, and NMR spectroscopies, complemented by DFT calculations . These methods provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
DHP derivatives can undergo a variety of chemical reactions, often influenced by the substituents on the dihydropyridine ring. The introduction of different functional groups can lead to a range of biological activities. For instance, the introduction of N,N-dialkylaminoalkoxycarbonyl groups at the 3- and/or 5-position of the DHP ring has been shown to result in antihypertensive effects . The reactivity of these compounds can be further modified through chemical modifications, as indicated by the structure-activity relationships discussed in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHP derivatives are closely related to their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, stability, and the ability to form hydrogen bonds, as seen in the case of 3-(2-amino-pyridinium)-propionate monohydrate . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their efficacy as drugs.
Scientific Research Applications
Complexation with Metal Ions
The compound 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one has been studied for its ability to complex with metal ions. For instance, Hakimi et al. (2013) explored its complexation with Cadmium(II), demonstrating its potential in creating new materials with specific electronic or magnetic properties (Hakimi et al., 2013).
Synthesis of Functionalized Dihydropyridines
This chemical is also used in the synthesis of functionalized dihydropyridines. Koley et al. (2015) achieved a one-pot synthesis of 4-amino-1,2-dihydropyridines, which are precursors for further chemical modifications. These compounds are significant due to their potential applications in pharmaceuticals and materials science (Koley et al., 2015).
Antibacterial and Antifungal Agents
Another significant application of this compound is in the synthesis of antibacterial and antifungal agents. Desai et al. (2021) synthesized compounds with this compound, showing promising results in combating microbial infections (Desai et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . The inhibition of PARP-1 by the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition disrupts the DNA repair process, leading to genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment.
Action Environment
The action environment of the compound is within the cell, specifically at the site of DNA damage where PARP-1 operates
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-1-propan-2-ylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-3-4-7(9)8(10)11/h3-6H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZCJAGOJOSGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C(C1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266062 | |
Record name | 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439900-41-0 | |
Record name | 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1-(1-methylethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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